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Welcome to the technical support center for Gold-Lead (Au-Pb) solder joints. This resource
provides troubleshooting guides and frequently asked questions (FAQS) to assist researchers
and scientists in refining the grain size and overcoming common challenges during their
experiments.

Disclaimer: The Gold-Lead (Au-Pb) solder system is not as widely documented in recent
literature as modern lead-free solders (e.g., Sn-Ag-Cu). Therefore, this guide is based on
established metallurgical principles and data from analogous solder systems, including tin-lead
(Sn-Pb) and gold-tin (Au-Sn) alloys. These principles are broadly applicable but should be
adapted and verified for the specific Au-Pb compositions you are working with.

Frequently Asked Questions (FAQS)
Q1: Why is refining grain size in Au-Pb solder joints important?

Al: A fine-grained microstructure in a solder joint is generally desirable for several reasons:

e Improved Mechanical Properties: Finer grains can lead to increased tensile strength and
ductility, making the joint more resistant to mechanical failure.

e Reduced Cracking: Coarse, large grains can create preferential paths for crack propagation,
especially under thermal or mechanical stress. A fine-grained structure distributes stress
more uniformly.[1]
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» Enhanced Reliability: By minimizing large, anisotropic grains, the overall joint becomes more
homogeneous and reliable, which is critical in high-performance applications.[2]

o Control of Intermetallics: Grain boundaries can influence the formation and distribution of
intermetallic compounds (IMCs). A refined structure can help prevent the formation of large,
brittle IMCs that compromise joint integrity.

Q2: What are the primary factors that influence the final grain size of a solder joint?

A2: The final grain size is primarily determined by two key stages of solidification: nucleation
and grain growth. The main factors are:

» Cooling Rate: A faster cooling rate from the molten state generally produces a finer grain
structure by promoting a higher nucleation rate and limiting the time available for grains to
grow.[3][4]

 Alloying Additions (Grain Refiners): Introducing small amounts of specific elements can
promote the formation of new grains (nucleation) or inhibit the growth of existing ones.[5][6]

e Impurities: Unwanted elements can either refine or coarsen the grain structure. For example,
certain impurities can act as nucleation sites, while others may segregate to grain
boundaries and hinder refinement.

Q3: What are intermetallic compounds (IMCs) and why are they a concern in gold-containing
solders?

A3: Intermetallic compounds (IMCs) are distinct chemical phases that form at the interface
between the solder and the substrate, or within the bulk solder itself. In solders containing gold
and tin, brittle IMCs like AuSn4 and AuSn2 are known to form.[7][8] While some IMC formation
is necessary for a good metallurgical bond, excessive growth of these brittle layers is a major
cause of solder joint failure.[9][10] Gold dissolves very rapidly into molten solder, which can
lead to the formation of these detrimental compounds, a phenomenon often referred to as gold
embrittlement.[7][8][9]

Troubleshooting Guide

Issue 1: Solder joints are brittle and fail under minimal stress.
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Possible Cause

Diagnostic Step

Recommended Solution

Excessive Gold Content

Perform cross-sectional
analysis with SEM/EDX to
determine the weight
percentage of gold in the joint
and identify gold-rich IMCs.

Gold content in tin-based
solders is often recommended
to be below 3-5 wt% to avoid
embrittlement.[10] If possible,
reduce the gold plating
thickness on substrates or use
a lower-gold content solder

alloy.

Formation of Brittle IMCs

Use SEM/EDX to identify the
morphology and composition
of intermetallic layers at the
solder/substrate interface and
within the bulk solder. Needle-
like or plate-like structures are
often brittle.[7]

Optimize the soldering
temperature and time. A lower
temperature and shorter time
above liquidus can limit the
dissolution of gold and the
growth of IMCs.[9]

Coarse Grain Structure

Analyze the grain structure
using optical microscopy with
polarized light or EBSD. Look
for very large, columnar grains

spanning the joint.

Increase the cooling rate after
reflow.[3] Consider adding
trace amounts of a grain
refining element to the solder
alloy (see Data Tables below

for examples).

Issue 2: Inconsistent or poor wetting of the solder on the substrate.
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Possible Cause

Diagnostic Step

Recommended Solution

Surface Oxidation

Visually inspect substrates for
discoloration. Check
solderability of the base

materials.

Ensure surfaces are properly
cleaned and use an
appropriate flux to remove
oxides during soldering.[11] A
nitrogen atmosphere can also

be used to minimize oxidation.

Incorrect Soldering

Temperature

Measure the temperature
profile of the soldering
process. The temperature may
be too low for the solder to

flow properly.

Adjust the soldering
temperature to be sufficiently
above the solder's liquidus
point. For lead-based solders,
a common range is 300-
350°C, but this depends on the
specific alloy.[11]

Contamination

Use surface analysis
techniques (e.g., XPS, Auger)
to check for contaminants on

the substrate pads.

Implement a more rigorous
pre-cleaning procedure for
substrates and components
using appropriate solvents like

isopropyl alcohol.[11]

Data Presentation: Examples of Grain Refinement

Note: The following data is derived from studies on tin-based solders, as specific quantitative

data for Au-Pb systems is not readily available. The principles, however, are illustrative.

Table 1: Example Effect of Alloying Additions on As-Cast Grain Size of Tin
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Alloying Element

Effect on Grain

Relative Grain Size

(at ~0.5 wt%) Size Reduction Reference
Aluminum (Al) Strong Refinement High [1112]

Zinc (Zn) Moderate Refinement ~ Medium [1]
Magnesium (Mg) Moderate Refinement Medium [1]

Bismuth (Bi) Coarsening Effect Negative [1112]
Copper (Cu) Coarsening Effect Negative [1][2]

Silver (Ag) Coarsening Effect Negative [1112]

Table 2: Example Effect of Cooling Rate on Mechanical Properties of Sn-Ag-Cu Solder

Cooling Rate Microstructure Tensile Strength Reference
Fine-grained, small )

Fast (~10 K/s) ] Higher [3][12]
dendrites

Medium (~1 K/s) Mixed grain structure Intermediate [12]
Coarse-grained, large

Slow (~0.1 K/s) Lower [31[12]

dendrites

Experimental Protocols

Protocol 1: Sample Preparation for Microstructural Analysis

o Cross-Sectioning: Carefully section the solder joint using a low-speed diamond saw to
minimize deformation.

e Mounting: Mount the sectioned sample in an epoxy resin (e.g., cold-curing epoxy) to facilitate
handling and polishing.

o Grinding: Begin grinding the sample surface using a sequence of silicon carbide (SiC)
papers with decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is
rinsed between steps.
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» Polishing: Polish the ground surface using diamond suspensions on a polishing cloth. A
typical sequence is 6 um, 3 um, and 1 um diamond paste.

» Final Polishing: For EBSD analysis or high-quality imaging, perform a final polish using a
colloidal silica suspension (e.g., 0.04 um) to remove the final layer of surface deformation.

» Etching (Optional): To reveal grain boundaries for optical microscopy, etch the polished
surface with an appropriate chemical etchant. The etchant composition depends on the
solder alloy.

Protocol 2: Method for Evaluating the Effect of Cooling Rate
» Alloy Preparation: Prepare the desired Au-Pb solder alloy composition.

o Substrate Preparation: Prepare standardized substrates (e.g., copper coupons) by cleaning
and applying flux.

e Soldering: Place a controlled volume of solder onto each substrate and reflow the samples in
a furnace under a controlled atmosphere (e.g., nitrogen). Ensure all samples reach the same
peak temperature.

e Controlled Cooling:

(¢]

Fast Cooling: Quench the sample in water or on a large aluminum block.

[¢]

Medium Cooling: Allow the sample to cool in ambient air.

o

Slow Cooling: Turn off the furnace and allow the sample to cool down with the furnace.

[e]

Note: Place thermocouples near the samples to record the actual cooling profiles.

e Analysis: Prepare the samples for microstructural analysis using Protocol 1. Measure the
average grain size using image analysis software according to ASTM E112 standards.

e Mechanical Testing: Perform microhardness or shear tests to correlate the observed grain
structures with mechanical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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